4-Bromo-2-fluoro-6-methylbenzonitrile

CAS No.: 1427438-75-2

Cat. No.: VC3409014

Molecular Formula: C8H5BrFN

Molecular Weight: 214.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1427438-75-2 |

|---|---|

| Molecular Formula | C8H5BrFN |

| Molecular Weight | 214.03 g/mol |

| IUPAC Name | 4-bromo-2-fluoro-6-methylbenzonitrile |

| Standard InChI | InChI=1S/C8H5BrFN/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3 |

| Standard InChI Key | NQKDPPUHIHCHGG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1C#N)F)Br |

| Canonical SMILES | CC1=CC(=CC(=C1C#N)F)Br |

Introduction

Chemical Structure and Properties

Molecular Structure

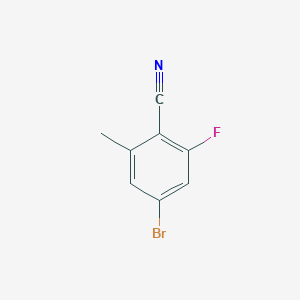

4-Bromo-2-fluoro-6-methylbenzonitrile possesses a well-defined molecular structure that can be represented through various chemical notation systems. The compound features a benzene ring with four substituents: a nitrile group (C≡N), a bromine atom, a fluorine atom, and a methyl group . The specific arrangement of these functional groups around the aromatic ring contributes significantly to the compound's chemical behavior and reactivity profile.

The structural details of 4-Bromo-2-fluoro-6-methylbenzonitrile can be summarized as follows:

| Structural Parameter | Information |

|---|---|

| SMILES Notation | CC1=CC(=CC(=C1C#N)F)Br |

| InChI | InChI=1S/C8H5BrFN/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3 |

| InChIKey | NQKDPPUHIHCHGG-UHFFFAOYSA-N |

| CAS Number | 1427438-75-2 |

The compound's structure features the bromine atom at position 4, which provides a reactive site for further synthetic modifications, particularly through cross-coupling reactions . The fluorine atom at position 2 enhances the compound's stability and influences its electronic properties, while the methyl group at position 6 affects the steric environment around the aromatic ring.

Physical Properties

Understanding the physical properties of 4-Bromo-2-fluoro-6-methylbenzonitrile is essential for assessing its behavior in various experimental conditions and applications. The compound exhibits characteristics typical of halogenated aromatic nitriles, with specific parameters that distinguish it from related compounds.

The key physical properties of 4-Bromo-2-fluoro-6-methylbenzonitrile are presented in the following table:

| Physical Property | Value |

|---|---|

| Molecular Weight | 214.03 g/mol |

| Physical State | Solid at room temperature |

| Density | 1.6±0.1 g/cm³ |

| Boiling Point | 255.6±35.0 °C at 760 mmHg |

| Flash Point | 108.4±25.9 °C |

| LogP | 2.72 |

| Vapor Pressure | 0.0±0.5 mmHg at 25°C |

| Index of Refraction | 1.567 |

| Predicted Collision Cross Section | 138.0 Ų [M+H]⁺ (m/z 213.96622) |

The compound's relatively high boiling point is consistent with its molecular weight and the presence of a nitrile group, which contributes to intermolecular forces . The LogP value of 2.72 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties that can be advantageous in pharmaceutical applications .

Chemical Properties

The chemical properties of 4-Bromo-2-fluoro-6-methylbenzonitrile are largely determined by the electronic and steric effects of its substituents. The presence of the electron-withdrawing nitrile and halogen groups, along with the electron-donating methyl group, creates a unique electronic environment that influences reactivity patterns.

4-Bromo-2-fluoro-6-methylbenzonitrile demonstrates notable solubility characteristics, being insoluble in water but readily soluble in various organic solvents including methanol, ethanol, and dichloromethane . This solubility profile aligns with its moderate lipophilicity and makes it compatible with common organic reaction conditions.

The bromine substituent at the para position relative to the nitrile group serves as a reactive handle for various transformations, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, facilitating the construction of more complex molecules from this building block.

The nitrile group can undergo various transformations, including hydrolysis to carboxylic acid, reduction to amine or aldehyde, and participation in cycloaddition reactions. The fluorine substituent enhances metabolic stability and can influence binding interactions in biological systems, while the methyl group affects the steric environment and can participate in reactions involving benzylic positions.

Current Market and Future Prospects

The market for specialized chemical intermediates like 4-Bromo-2-fluoro-6-methylbenzonitrile is influenced by trends in pharmaceutical research, materials science, and other application domains. While detailed market information specific to this compound is limited in the available literature, some observations can be made about its current status and future prospects.

Market reports appear to track parameters such as capacity, production, production value, cost/profit, and growth rate for 2-bromo-4-fluoro-6-methyl-benzonitrile, a related compound . This suggests commercial interest in this class of chemicals, likely driven by their utility as synthetic intermediates.

The pharmaceutical industry's continued focus on developing novel therapeutic agents with improved properties may sustain demand for functionalized building blocks like 4-Bromo-2-fluoro-6-methylbenzonitrile. The compound's potential in creating drug candidates with anti-inflammatory effects aligns with ongoing research priorities in treating inflammatory conditions.

In materials science, the growing interest in organic electronic materials, including those with nonlinear optical properties, may drive future applications of 4-Bromo-2-fluoro-6-methylbenzonitrile and its derivatives. As technology advances and new applications emerge, specialized compounds with unique structural features may find expanded roles in material development.

Future research directions may include:

-

Development of more efficient and sustainable synthetic routes to 4-Bromo-2-fluoro-6-methylbenzonitrile

-

Exploration of new pharmaceutical applications beyond current documented uses

-

Investigation of structure-property relationships in materials derived from this compound

-

Computational studies to predict and optimize properties of derivatives for specific applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume